molecular formula C11H6BrFO B2417527 2-Bromo-4-fluoro-1-naphthaldehyde CAS No. 925442-88-2

2-Bromo-4-fluoro-1-naphthaldehyde

Cat. No.: B2417527
CAS No.: 925442-88-2
M. Wt: 253.07
InChI Key: RMBKUEIUVUVJNB-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-naphthaldehyde is a chemical compound that belongs to the class of naphthaldehyde derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C₁₁H₆BrFO, and it has a molecular weight of 253.07 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-fluoro-1-naphthaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable intermediates via resonance .

Mode of Action

This compound can participate in nucleophilic substitution reactions at the benzylic position . These reactions can proceed via either an SN1 or SN2 pathway , depending on the nature of the substrate . In an SN1 reaction, a carbocation intermediate is formed, which is then attacked by a nucleophile. In contrast, an SN2 reaction involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously .

Biochemical Pathways

These reactions are crucial in organic chemistry, leading to the formation of important C-C, C-S, and C-O bonds .

Pharmacokinetics

The compound’smolecular weight of 253.07 suggests it could potentially be absorbed and distributed in the body

Result of Action

The result of this compound’s action would depend on the specific context of its use. In general, its ability to participate in nucleophilic substitution reactions could lead to the formation of new organic compounds with potential biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the nature of the solvent, the temperature, and the specific substrates involved

Preparation Methods

The synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde can be achieved through various synthetic routes. One common method involves the bromination and fluorination of naphthaldehyde derivatives. The reaction conditions typically include the use of bromine and a fluorinating agent under controlled temperature and pressure. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Bromo-4-fluoro-1-naphthaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Aromatic nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like methylthiolate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-4-fluoro-1-naphthaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Bromo-4-fluoro-1-naphthaldehyde can be compared with other similar compounds, such as:

  • 4-Fluoro-1-naphthaldehyde
  • 4-Fluoro-2-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 1-Fluoronaphthalene

These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring . The unique combination of bromine and fluorine in this compound provides distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-4-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKUEIUVUVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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